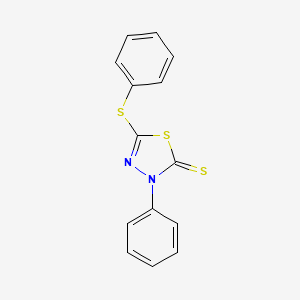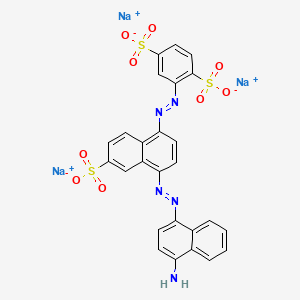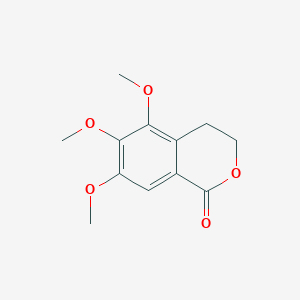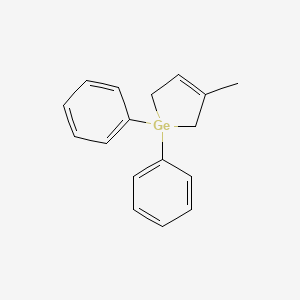![molecular formula C17H22O2 B14483267 {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene CAS No. 63860-82-2](/img/structure/B14483267.png)
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a peroxy group, which is known for its reactivity and potential use in organic synthesis and industrial applications.
Méthodes De Préparation
The synthesis of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route may include the use of peroxy acids or other oxidizing agents to introduce the peroxy group into the molecule. Industrial production methods may involve large-scale oxidation reactions, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Under specific conditions, the peroxy group can be reduced, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene involves the reactivity of the peroxy group. This group can interact with various molecular targets, leading to oxidation or reduction reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene include other peroxy compounds like:
- Hydrogen peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
These compounds share the presence of a peroxy group but differ in their specific structures and reactivity. This compound is unique due to its specific molecular arrangement, which imparts distinct properties and applications.
Propriétés
Numéro CAS |
63860-82-2 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2-(2-methylbutan-2-ylperoxy)hex-5-en-3-yn-2-ylbenzene |
InChI |
InChI=1S/C17H22O2/c1-6-8-14-17(5,15-12-10-9-11-13-15)19-18-16(3,4)7-2/h6,9-13H,1,7H2,2-5H3 |
Clé InChI |
NPVMQMMAEWSCDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OOC(C)(C#CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


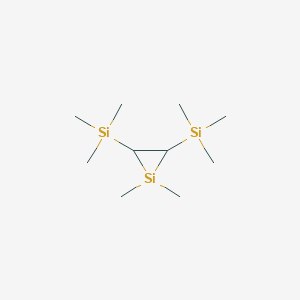

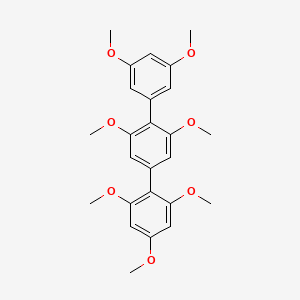

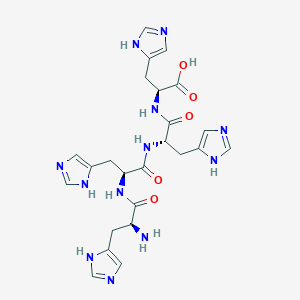
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
